molecular formula C14H29OPS B14411182 1-(Dibutylphosphoryl)cyclohexane-1-thiol CAS No. 84952-74-9

1-(Dibutylphosphoryl)cyclohexane-1-thiol

Cat. No.: B14411182
CAS No.: 84952-74-9
M. Wt: 276.42 g/mol
InChI Key: XXBKGPJCSWDMRI-UHFFFAOYSA-N
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Description

1-(Dibutylphosphoryl)cyclohexane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a cyclohexane ring, which is further substituted with a dibutylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dibutylphosphoryl)cyclohexane-1-thiol can be synthesized through a multi-step process involving the introduction of the thiol group and the dibutylphosphoryl group onto the cyclohexane ring. One common method involves the reaction of cyclohexanethiol with dibutylphosphoryl chloride under controlled conditions to yield the desired product. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Dibutylphosphoryl)cyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Alkyl halides, base (e.g., sodium hydrosulfide).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Thioethers.

Scientific Research Applications

1-(Dibutylphosphoryl)cyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dibutylphosphoryl)cyclohexane-1-thiol involves the reactivity of the thiol group. Thiol groups are known for their nucleophilicity and ability to form strong bonds with electrophiles. This compound can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thioether linkages. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thiol group and a dibutylphosphoryl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

84952-74-9

Molecular Formula

C14H29OPS

Molecular Weight

276.42 g/mol

IUPAC Name

1-dibutylphosphorylcyclohexane-1-thiol

InChI

InChI=1S/C14H29OPS/c1-3-5-12-16(15,13-6-4-2)14(17)10-8-7-9-11-14/h17H,3-13H2,1-2H3

InChI Key

XXBKGPJCSWDMRI-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)C1(CCCCC1)S

Origin of Product

United States

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